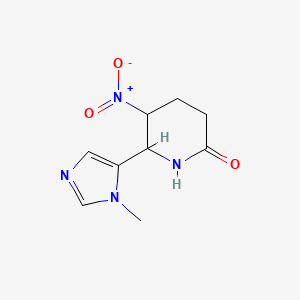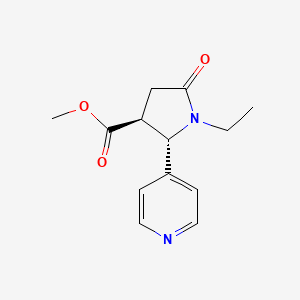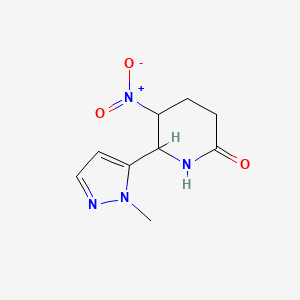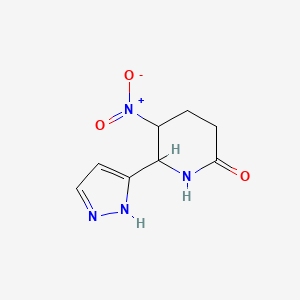
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one, also known as 6-MNI, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and a variety of organic solvents. 6-MNI has been found to have several biochemical and physiological effects, and is used in various laboratory experiments.
Scientific Research Applications
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has a wide range of scientific research applications. It has been used in the study of biochemical and physiological processes, as well as in the development of drugs and other compounds. It has also been used in the study of enzyme kinetics and in the development of vaccines and other immunological agents. 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has also been used in the study of cell differentiation and in the development of gene therapy.
Mechanism of Action
The mechanism of action of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in biochemical and physiological processes. It is believed that 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one may act as a competitive inhibitor of certain enzymes, or as an agonist of certain receptors.
Biochemical and Physiological Effects
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has been found to have several biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, such as adenosine deaminase, and to act as an agonist of certain receptors, such as the serotonin receptor. It has also been found to have effects on cellular metabolism, as well as on the immune system.
Advantages and Limitations for Lab Experiments
The use of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. It is also stable in a variety of solvents, and is soluble in water. Additionally, it has a wide range of scientific research applications. However, there are several limitations to the use of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one in laboratory experiments. It is not as effective as some other compounds, and can be toxic in high concentrations.
Future Directions
There are several potential future directions for the use of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one in scientific research. It could be used in the development of new drugs and other compounds, as well as in the study of enzyme kinetics and cell differentiation. Additionally, it could be used in the development of vaccines and other immunological agents, as well as in gene therapy. Finally, it could be used in the study of biochemical and physiological processes, as well as in the development of new diagnostic tools.
Synthesis Methods
The synthesis of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is a multistep process that involves the reaction of 5-nitropiperidine with 1-methyl-1H-imidazole. This reaction is typically carried out in an organic solvent, such as chloroform or dichloromethane, at a temperature of around 80°C. The reaction of 5-nitropiperidine with 1-methyl-1H-imidazole yields 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one as the main product, with other minor byproducts.
properties
IUPAC Name |
6-(3-methylimidazol-4-yl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-12-5-10-4-7(12)9-6(13(15)16)2-3-8(14)11-9/h4-6,9H,2-3H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJPYSLYWOBUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)



![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)





![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)